molecular formula C5H10F3NO B13175577 5-Amino-1,1,1-trifluoropentan-3-ol

5-Amino-1,1,1-trifluoropentan-3-ol

Cat. No.: B13175577
M. Wt: 157.13 g/mol
InChI Key: YTCYGTNJYROVLV-UHFFFAOYSA-N
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Description

5-Amino-1,1,1-trifluoropentan-3-ol is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.13 g/mol It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,1,1-trifluoropentan-3-ol can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-pentanone with ammonia or an amine under reductive amination conditions . This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of nickel-hydrotalcite catalysts has been reported to achieve high product yields in similar reactions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,1,1-trifluoropentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-Amino-1,1,1-trifluoropentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,1,1-trifluoropentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,1,1-trifluoropentan-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to participate in specific chemical reactions. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

5-amino-1,1,1-trifluoropentan-3-ol

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)3-4(10)1-2-9/h4,10H,1-3,9H2

InChI Key

YTCYGTNJYROVLV-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CC(F)(F)F)O

Origin of Product

United States

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